![molecular formula C21H24N4O2 B2416472 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide CAS No. 1795492-02-2](/img/structure/B2416472.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, a pyrrolidine ring, which is a type of saturated heterocycle, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a pyrrolidine ring, and a benzamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole, pyrrolidine, and benzamide groups. For example, the benzoxazole ring might undergo electrophilic substitution reactions, while the pyrrolidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- Actinide Separation : The compound’s oxazoline-based ligand could potentially be employed for selective separation of actinide elements (e.g., thorium and uranium) from mixed polar solvents .
- Tuberculosis Research : Researchers synthesize N1-(benzo[d]oxazol-2-yl)-N4-arylidine compounds, including derivatives of this compound, to evaluate their antimycobacterial activity against Mycobacterium tuberculosis .
- General Methodology : The compound can be used as a versatile building block for C–N bond formation. For instance, it reacts with aromatic aldehydes and o-phenylenediamine to yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or quinoxaline .
- DFT Studies : Density functional theory (DFT) calculations provide insights into the coordination behavior of ligands like this compound with Th4+ and UO2^2+ complexes . Such studies aid in designing effective ligands for metal ion separation.
Metal Ion Chelation and Separation
Antimicrobial Activity
Organic Synthesis and C–N Bond Formation
Computational Chemistry and Ligand Design
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24(2)16-8-5-7-15(13-16)20(26)22-14-17-9-6-12-25(17)21-23-18-10-3-4-11-19(18)27-21/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSQFGHRNVGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide |
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